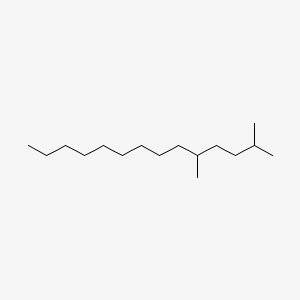
2,5-Dimethyltetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C16H34. It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is known for its presence in various natural sources and its applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetradecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexane, with a longer-chain alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkenes followed by selective hydrogenation. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments.
化学反应分析
Types of Reactions
2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already a saturated hydrocarbon, any functional groups present can be reduced using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
科学研究应用
2,5-Dimethyltetradecane has various applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: Studied for its role in natural products and its presence in biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
作用机制
The mechanism of action of 2,5-Dimethyltetradecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
相似化合物的比较
Similar Compounds
- 2,3-Dimethyltetradecane
- 2,6-Dimethyltetradecane
- 3,5-Dimethyltetradecane
Comparison
2,5-Dimethyltetradecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry.
属性
CAS 编号 |
56292-69-4 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC 名称 |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChI 键 |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



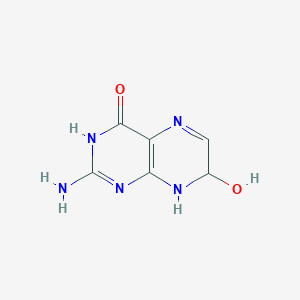
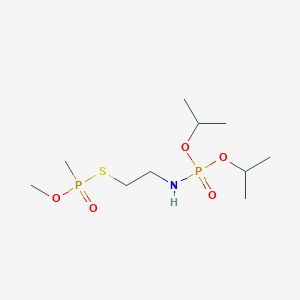
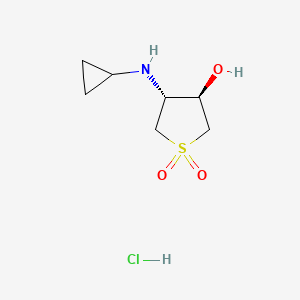

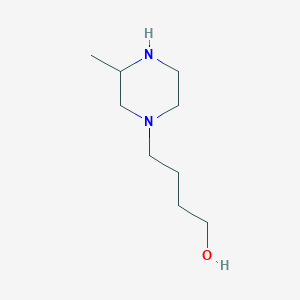
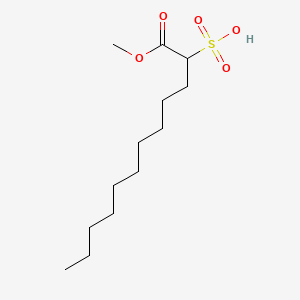
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
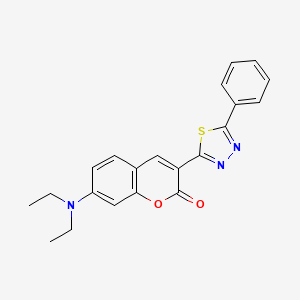
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
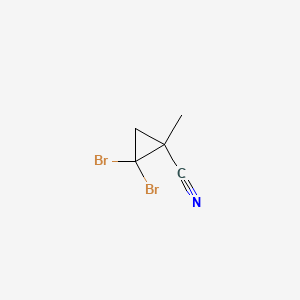
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
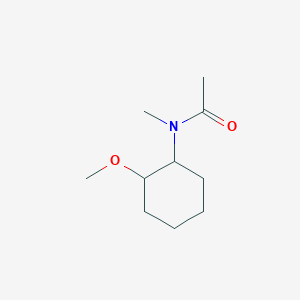
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
